molecular formula C18H17FN2O4S B4989093 N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Cat. No. B4989093
M. Wt: 376.4 g/mol
InChI Key: BYEGBWJYWAEJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as FMISO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical imaging and cancer treatment.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves its ability to selectively accumulate in hypoxic cells through a process known as reductive metabolism. In hypoxic cells, N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is reduced by enzymes to form a highly reactive intermediate that binds to cellular components, leading to cell death. This process is specific to hypoxic cells, making N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide a highly selective and effective agent for targeting tumors with low oxygen levels.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been shown to have minimal toxicity and side effects in animal studies, making it a safe and well-tolerated compound. Its selective accumulation in hypoxic cells also reduces the risk of off-target effects and damage to healthy tissues.

Advantages and Limitations for Lab Experiments

N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide's unique properties make it a valuable tool for studying hypoxia and its role in cancer development and treatment. Its ability to selectively target hypoxic cells and induce apoptosis provides insights into the mechanisms underlying tumor growth and resistance to therapy. However, N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide's use in lab experiments is limited by its high cost and the need for specialized equipment and expertise in radiochemistry.

Future Directions

There are several future directions for N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide research, including the development of more efficient synthesis methods, the optimization of labeling techniques for medical imaging, and the exploration of its potential use in combination with other cancer therapies. Additionally, further studies are needed to elucidate the precise mechanisms of N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide's action and to identify biomarkers that can predict its efficacy in patients. Overall, N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide holds great promise as a valuable tool for cancer research and treatment.

Synthesis Methods

N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-fluorobenzylamine with 3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoic acid, followed by a series of purification steps. The final product is obtained in high yield and purity, making it suitable for various research applications.

Scientific Research Applications

N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been extensively studied for its potential use in medical imaging, specifically in the detection of hypoxia in tumors. Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and is associated with poor prognosis and resistance to radiation therapy. N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can be labeled with radioactive isotopes and used as a tracer to visualize hypoxic regions in tumors using positron emission tomography (PET).
In addition to medical imaging, N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has also been investigated for its potential use in cancer treatment. Studies have shown that N-(4-fluorobenzyl)-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can selectively target hypoxic cancer cells and induce apoptosis, or programmed cell death. This makes it a promising candidate for the development of hypoxia-targeted therapies.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-12-11-26(24,25)21(18(12)23)16-4-2-3-14(9-16)17(22)20-10-13-5-7-15(19)8-6-13/h2-9,12H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEGBWJYWAEJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

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